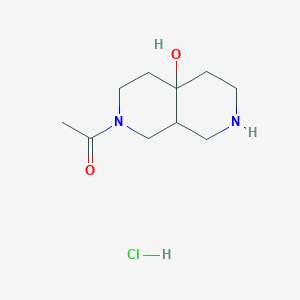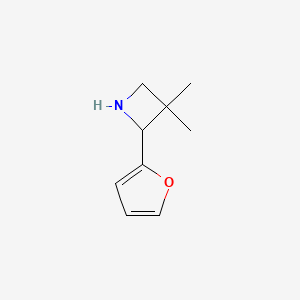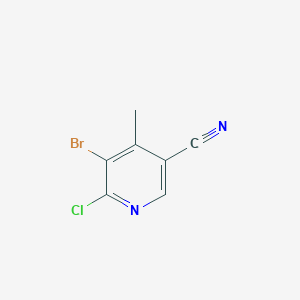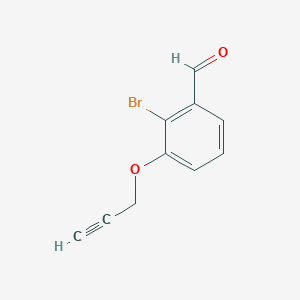
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde
説明
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde is a useful research compound. Its molecular formula is C10H7BrO2 and its molecular weight is 239.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Biological Evaluation
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde and its derivatives are actively studied in the synthesis of complex organic compounds. For instance, derivatives of this compound have been synthesized and evaluated for their antioxidant, antimicrobial, and anticancer properties. Particularly, derivatives such as 5-bromo-2-(prop-2-yn-1-yloxy)benzaldehyde have demonstrated high antioxidant capacity, significant antibacterial activity against Bacillus subtilis, and high antifungal activity against Aspergillus niger. In cancer research, certain derivatives showed notable cytotoxic activity against breast adenocarcinoma cell lines, indicating potential for therapeutic applications (Konuş et al., 2019).
Chemical Synthesis and Analysis
In chemical synthesis, the compound has been involved in reactions under various conditions to produce complex molecules. For instance, the reaction of chloromethyl propargyl ether with 4-(bromomethyl)benzaldehyde in the presence of zinc metal and a chiral ligand yielded a product with moderate yield and high selectivity, demonstrating the compound's versatility in organic synthesis (Talybov & Baghirli, 2020).
Antimicrobial Properties
Several studies have also focused on evaluating the antimicrobial properties of compounds synthesized from this compound. These compounds have been tested against a variety of bacterial and fungal strains, showing promising results as antimicrobial agents. The research indicates that these compounds could be potential candidates for developing new antimicrobial drugs (Sherekar et al., 2021).
Crystal Structure and Catalytic Applications
The compound and its derivatives have also been studied for their structural properties and potential catalytic applications. Research involving the synthesis and crystal structure analysis has provided valuable insights into the molecular configurations of these compounds. Additionally, some studies have explored the use of these compounds as catalysts in chemical reactions, such as the oxidation of benzyl alcohol, indicating their potential utility in industrial applications (Wang Yong-jian, 2010).
作用機序
Target of Action
Similar compounds have been known to interact with various biological targets when appended to a ligand or pharmacophore .
Mode of Action
It’s suggested that this compound, when appended to a ligand or pharmacophore, allows for uv light-induced covalent modification of a biological target . This suggests that the compound may interact with its targets through a photochemical reaction.
Result of Action
Similar compounds have shown antioxidant, antimicrobial, and anticancer properties .
生化学分析
Biochemical Properties
2-Bromo-3-(prop-2-yn-1-yloxy)benzaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions can include binding to active sites of enzymes, altering protein conformation, or participating in redox reactions. Specific enzymes and proteins that interact with this compound include those involved in metabolic pathways and cellular signaling .
Cellular Effects
This compound affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can modulate cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions at the molecular level. It can bind to specific biomolecules, leading to enzyme inhibition or activation. This compound may also induce changes in gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in various biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to changes in its biochemical activity. Long-term exposure to this compound can result in alterations in cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways or enhancing cellular function. At higher doses, it can cause toxic or adverse effects, including cellular damage, oxidative stress, and disruption of normal cellular processes. Threshold effects and dose-response relationships have been observed in various studies .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and alter the levels of metabolites within cells. The compound’s involvement in metabolic pathways highlights its potential impact on cellular metabolism and overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, the compound’s localization and accumulation within specific cellular compartments can influence its biochemical activity and effects on cellular function .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. Targeting signals or post-translational modifications may direct the compound to specific compartments or organelles within the cell. This localization can affect its interactions with biomolecules and its overall biochemical activity. Understanding the subcellular distribution of this compound is essential for elucidating its mechanism of action .
特性
IUPAC Name |
2-bromo-3-prop-2-ynoxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrO2/c1-2-6-13-9-5-3-4-8(7-12)10(9)11/h1,3-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJRZUKMOINQTQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CC=CC(=C1Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



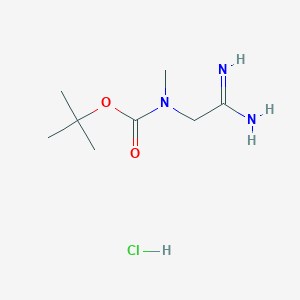




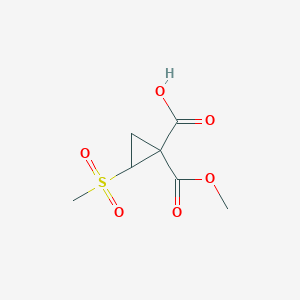
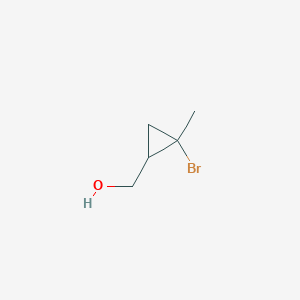
![1-[(tert-butoxy)carbonyl]-6-hydroxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383764.png)
![1-[(tert-butoxy)carbonyl]-4-methyl-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B1383765.png)
![(1R,2R,5S)-rel-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, hydrochloride](/img/structure/B1383768.png)
